molecular formula C14H16F3NO4 B1272019 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid CAS No. 324028-27-5

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Cat. No. B1272019
M. Wt: 319.28 g/mol
InChI Key: FTWHJNNFVISGNQ-NSHDSACASA-N
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Description

The compound "(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid" is a structurally complex molecule that is part of a broader class of tert-butyloxycarbonyl (Boc) amino acids. These compounds are significant in the field of medicinal chemistry and peptide synthesis due to their protective groups, which safeguard the amino functionality during chemical reactions. The Boc group is particularly useful because it can be removed under mild acidic conditions without affecting other sensitive groups within the molecule.

Synthesis Analysis

The synthesis of related Boc-amino acids has been demonstrated in several studies. For instance, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involved a Mitsunobu reaction with perfluoro-tert-butanol, which introduced a perfluoro-tert-butyl group into the molecule . Similarly, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid was achieved through a process that included steps such as acylation and the use of diazo compounds . These methods highlight the versatility and reactivity of Boc-amino acids in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of Boc-amino acids can be quite intricate, as seen in the synthesis and structure determination of tetrahydro-1,4-oxazine-2-ones, where single crystal X-ray analysis was used to determine the structure of several compounds . This level of structural complexity is indicative of the potential for diverse chemical behavior and interactions within biological systems.

Chemical Reactions Analysis

Boc-amino acids are involved in various chemical reactions. The Boc group itself is used to protect the amino group during reactions that might otherwise cause unwanted side reactions. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate from L-cystine involved protection of the amine and thiol groups, showcasing the importance of the Boc group in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-amino acids are influenced by their protective groups and the presence of other functional groups within the molecule. For instance, the perfluoro-tert-butyl group in the synthesized hydroxyproline compounds imparts distinct conformational preferences, which can affect the molecule's solubility, stability, and reactivity. The presence of fluorine atoms can also enhance the sensitivity of these compounds to detection methods such as 19F NMR, making them valuable in probe design and medicinal chemistry applications .

Scientific Research Applications

Asymmetric Hydrogenation in Pharmacophore Preparation

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is utilized in the preparation of beta-amino acid pharmacophores. A study by Kubryk and Hansen (2006) demonstrates its synthesis via asymmetric hydrogenation of enamine ester, using chiral ferrocenyl ligands and [Rh(COD)Cl]2. This method offers a high enantiomeric excess, crucial for specific pharmacological applications (Kubryk & Hansen, 2006).

Synthesis of Neuroexcitant Analogues

Pajouhesh et al. (2000) report the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, using a glycine derivative that includes the tert-butoxycarbonyl group. This synthesis highlights the chemical versatility and potential in neuropsychopharmacological research (Pajouhesh et al., 2000).

Palladium-Catalyzed Carbonylation

Amii et al. (2000) describe the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a method pivotal in creating precursors to fluorinated alpha-amino acids. This showcases the compound's role in developing novel amino acid derivatives, which are key in various biochemical processes (Amii et al., 2000).

Development of Biotin Intermediates

The compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Qin et al. (2014) discuss its synthesis from L-cystine, demonstrating its significance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Anti-Microbial Compound Synthesis

Pund et al. (2020) conducted a study synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid, leading to the discovery of compounds with strong anti-microbial activities. This highlights the compound's application in developing new antimicrobial agents (Pund et al., 2020).

Safety And Hazards

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” is a hazardous material. It is harmful if inhaled or ingested, and can be irritating to the eyes, skin, and respiratory tract. It may cause sensitization and skin reactions .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWHJNNFVISGNQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376130
Record name Boc-L-2,4,5-Trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

CAS RN

324028-27-5
Record name Boc-L-2,4,5-Trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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